5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid

Description

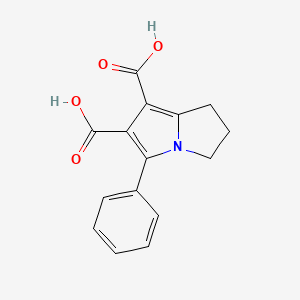

5-Phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid (hereafter referred to as the target compound) is a bicyclic heterocyclic molecule featuring a pyrrolizine core substituted with a phenyl group at position 5 and two carboxylic acid groups at positions 6 and 5. Its molecular formula is C₁₅H₁₃NO₄, with a molecular weight of 305.72 g/mol (as per derivatives in ).

Properties

IUPAC Name |

3-phenyl-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-14(18)11-10-7-4-8-16(10)13(12(11)15(19)20)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHWPPSJDKFPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(N2C1)C3=CC=CC=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a phenyl-substituted pyrrole with a suitable dicarboxylic acid derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the dicarboxylic acid groups to alcohols or aldehydes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrrolizine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-Phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s analogs differ primarily in substituents at the phenyl ring (position 5) or modifications to the carboxylic acid groups. Key comparisons include:

Substituent Effects on the Aromatic Ring

- 5-(4-Chlorophenyl) Derivative : Substitution of the phenyl group with a chlorine atom at the para position increases molecular weight slightly (305.72 g/mol) and introduces electron-withdrawing effects. This enhances acidity and may influence coordination behavior in metal-organic frameworks (MOFs) or reactivity in synthetic pathways .

- This derivative is noted for its commercial availability but lacks detailed photophysical data .

Carboxylic Acid Modifications

- Dimethyl Ester Derivative (CAS 60026-93-9): Esterification of the carboxylic acid groups yields a lipophilic derivative (molecular weight 299.32 g/mol). This modification is critical for enhancing membrane permeability in pharmaceutical applications, though biological data for the target compound remains unreported .

Core Structure Variations

Photophysical Properties

The target compound exhibits distinct absorption and fluorescence properties:

Comparison with Fluorene Derivatives :

- 9,9′-Dimethylfluorene-2,7-dicarboxylic Acid: This mono-fluorene analog emits at 410 nm in the solid state, significantly shorter than the target compound’s 491 nm. The difference is ascribed to the co-facial arrangement of fluorene units in the target compound, which extends conjugation and stabilizes excited states .

Biological Activity

5-Phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid (CAS No. 83820-91-1) is a compound of interest due to its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C15H13NO4

- Molecular Weight : 271.273 g/mol

- Structure : The compound features a pyrrolizine backbone with carboxylic acid functional groups that contribute to its reactivity and biological interactions.

Anticancer Activity

Research has indicated that derivatives of pyrrolizine compounds exhibit significant anticancer properties. A study highlighted the synthesis of various substituted pyrrolizines, including 5-phenyl derivatives, which demonstrated potent antileukemic activity in vivo. The compounds showed efficacy against P-388 leukemia cells with minimal toxicity, suggesting a promising avenue for cancer treatment .

The biological activity of 5-phenyl-2,3-dihydro-1H-pyrrolizine derivatives may be attributed to several mechanisms:

- Quorum Sensing Inhibition : Compounds that disrupt bacterial communication systems can prevent biofilm formation and virulence factor production.

- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Antileukemic Activity

A notable study investigated the effects of various pyrrolizine derivatives on leukemia models. The findings revealed that certain derivatives exhibited significant antitumor activity at low dosages (as low as 0.78 mg/kg), indicating their potential as effective chemotherapeutic agents .

Antimicrobial Efficacy Against Biofilms

In another study focusing on quorum sensing inhibitors derived from pyrrolizines, it was found that these compounds could significantly reduce biofilm formation in Pseudomonas aeruginosa. This was evidenced by scanning electron microscopy (SEM) imaging and real-time quantitative PCR (RT-qPCR) analysis, which showed decreased expression of genes related to virulence .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.